Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a chemical compound with the molecular formula C7H7ClN2O4. It is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate typically involves the reaction of 5-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridazinone derivatives.
Scientific Research Applications
Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
- 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
- N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)acetamide
Uniqueness
Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C9H8ClN2O3
- Molecular Weight : 232.62 g/mol
The structure of the compound includes a pyridazinone ring that is known for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of pyridazinones, including this compound, exhibit notable antimicrobial properties. For example, studies show that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of approximately 23.30 µM against human glioblastoma cells, suggesting significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
Human Glioblastoma | 23.30 |
Human Melanoma | <30 |
This activity may be attributed to the compound's ability to interact with specific cellular targets involved in cell cycle regulation and apoptosis.
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In vivo studies indicate that it can reduce inflammation markers in animal models subjected to inflammatory stimuli. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Case Studies and Research Findings
- Anticancer Mechanism : A study published in MDPI highlighted the structure–activity relationship (SAR) of pyridazinone derivatives. It was found that substituents on the aromatic rings significantly influenced their anticancer efficacy. The presence of electron-withdrawing groups like chlorine enhanced potency against cancer cell lines .
- Antimicrobial Efficacy : A comprehensive review indicated that methyl derivatives of pyridazinones possess broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria .
- Inflammation Model Studies : Research on animal models demonstrated that treatment with this compound led to a significant decrease in paw edema and inflammatory cell infiltration compared to controls .
Properties
CAS No. |
1346697-65-1 |
---|---|
Molecular Formula |
C7H7ClN2O4 |
Molecular Weight |
218.59 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]acetate |
InChI |
InChI=1S/C7H7ClN2O4/c1-13-5(11)3-14-4-2-9-10-7(12)6(4)8/h2H,3H2,1H3,(H,10,12) |
InChI Key |
KUPOIWJATRVILX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C(=O)NN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.